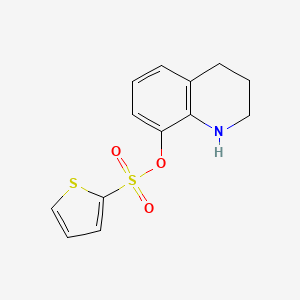
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine is a chemical compound characterized by a benzothiazine ring structure substituted with an amine group and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine involves the amination of 2H-1,4-benzothiazine with 4-methylaniline. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
-
Cyclization Reaction: : Another approach involves the cyclization of 4-methylphenylthiourea with ortho-aminobenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst like hydrochloric acid (HCl) and under reflux conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
-
Oxidation: : N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). These reactions can lead to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its corresponding amine or alcohol derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
科学的研究の応用
Chemistry
In organic synthesis, N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
This compound has shown promise in preclinical studies as an antimicrobial and anticancer agent. Its mechanism of action involves disrupting cellular processes in pathogens and cancer cells, leading to cell death.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for creating colorants with specific properties.
作用機序
The mechanism by which N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, resulting in bacterial cell death.
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-one: This compound differs by having a ketone group instead of an amine group, which affects its reactivity and applications.
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-thiol:
Uniqueness
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C15H14N2S |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2H-1,4-benzothiazin-3-amine |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)16-15-10-18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChIキー |
SYMOJHGEXIMUCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3SC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12163973.png)
![prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12163981.png)
![N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12163985.png)
![tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B12163992.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B12164006.png)

![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)
![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)
